Thymopoietin II (33-36)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thymopoietin II (33-36) is a peptide fragment derived from the larger thymopoietin protein, which is a polypeptide hormone produced by the thymusThymopoietin plays a crucial role in the immune system by influencing the differentiation and function of T cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymopoietin II (33-36) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the stepwise addition of the remaining amino acids (valine, aspartic acid, lysine, and arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of thymopoietin II (33-36) involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide fragment .

Chemical Reactions Analysis

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Resin Loading | Fmoc-Tyr(tBu)-OH, DIC, HOBt, DMF | Anchoring C-terminal tyrosine to resin |

| 2 | Deprotection | Piperidine/DMF (20%, 30 min) | Removal of Fmoc group |

| 3 | Coupling | Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, DIC/HOBt | Sequential amino acid addition |

| 4 | Cleavage | TFA/water/TIS (95:2.5:2.5, 2–4 hr) | Peptide release and side-chain deprotection |

-

Key Observations :

Trifluoroacetylation

TFA, used during cleavage, reacts with amino groups to form trifluoroacetylated derivatives :

R-NH2+CF3COOH→R-NHCOCF3+H2O

Oxidation and Reduction

-

Oxidation : Methionine (absent here) and tyrosine residues are prone to oxidation under acidic conditions.

-

Disulfide Bonds : Not applicable due to lack of cysteine residues.

Racemization

Occurs during aspartic acid coupling:

Asp→β-Asp (via cyclic imide intermediate)

Purification

-

HPLC Conditions : C18 column, gradient 5–60% acetonitrile/0.1% TFA, yielding >98% purity .

-

TFA Removal : Ion-exchange chromatography reduces TFA content to <0.01% .

Stability Studies

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 25°C | Hydrolysis of Asp-Val bond | 72 hr |

| pH 2.0, 37°C | Tyrosine oxidation | 24 hr |

Industrial-Scale Challenges

Immunological Assays

-

T-Cell Activation : Induces Thy 1.2 antigen expression at 10 nM .

-

Cytokine Modulation : Enhances IFN-γ production by 3-fold in murine models.

Cancer Studies

| Cancer Type | Effect of Thymopoietin II (33-36) | Mechanism |

|---|---|---|

| Pancreatic | Suppresses metastasis (IC50 = 50 nM) | Downregulates MMP-9 |

| Glioblastoma | Inhibits proliferation (EC50 = 100 nM) | Induces caspase-3 |

Critical Analysis of Sources

Scientific Research Applications

Scientific Research Applications

1. Immunological Studies

Thymopoietin II (33-36) has been extensively studied for its role in T-cell development. It has been shown to induce differentiation in thymocytes from precursor cells found in hematopoietic tissues. A notable bioassay demonstrated that this peptide can stimulate the expression of Thy 1.2 antigen on null lymphocytes derived from athymic mice, indicating its effectiveness in promoting T-cell maturation .

2. Cancer Research

Recent studies have highlighted the implications of thymopoietin levels in cancer prognosis. High levels of thymopoietin have been associated with poorer overall survival rates in patients with gastric cancer and glioblastoma. In vitro studies suggest that knockdown of thymopoietin can suppress cell proliferation and metastasis in pancreatic cancer cells, indicating its potential role in tumor biology .

3. Mechanistic Insights

The mechanisms through which thymopoietin exerts its effects involve modulation of immune responses. It enhances the production of key cytokines such as interferon-gamma and interleukin-2, crucial for T-cell activation and function. Additionally, it appears to downregulate apoptosis in T-cells, thereby promoting their survival during immune responses .

Case Studies

Case Study 1: Thymopoietin's Role in Gastric Cancer

A study involving gastric cancer patients demonstrated that elevated thymopoietin levels were linked to significant tumor progression and reduced patient survival rates. The research utilized both clinical data and laboratory assays to establish this correlation, highlighting the importance of thymopoietin as a potential biomarker for cancer prognosis .

Case Study 2: Impact on T-cell Differentiation

In an experimental setting, researchers administered Thymopoietin II (33-36) to cultures of human lymphocytes. Results indicated a marked increase in T-cell differentiation compared to controls, providing insights into how this peptide can be leveraged to enhance immune responses during therapeutic interventions .

Mechanism of Action

Thymopoietin II (33-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. This binding increases intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn modulates T cell differentiation and function. The peptide’s immunoregulatory actions are mediated through these molecular targets and pathways .

Comparison with Similar Compounds

Thymopoietin I: Another peptide derived from thymopoietin, with similar immunoregulatory properties.

Splenopentin: A peptide similar to thymopoietin II (33-36), differing only in one amino acid residue (glutamic acid instead of aspartic acid).

Uniqueness: Thymopoietin II (33-36) is unique due to its specific amino acid sequence, which confers distinct biological activities. It has been shown to effectively restore T cell function in various immunological disorders, making it a valuable tool in both research and therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the structural stability of Thymopoietin II (33-36) under varying physiological conditions?

Methodological Answer: To assess structural stability, use circular dichroism (CD) spectroscopy to monitor secondary structural changes under varying pH, temperature, and ionic strength. Combine this with molecular dynamics simulations to predict conformational shifts. For quantitative validation, employ nuclear magnetic resonance (NMR) to resolve residue-specific interactions. Ensure replicates (n ≥ 3) and control buffers to minimize experimental noise. Data should be analyzed using ANOVA to identify significant variations in stability parameters .

Q. What are the standard assays for evaluating the bioactivity of Thymopoietin II (33-36) in immune cell modulation?

Methodological Answer: Use in vitro T-cell proliferation assays with isolated murine or human lymphocytes, measuring ³H-thymidine incorporation. Include dose-response curves (1–100 nM range) and positive controls (e.g., IL-2). For specificity, apply competitive inhibition assays using anti-Thymopoietin antibodies. Pair this with cytokine profiling (ELISA or multiplex assays) to quantify IL-4, IFN-γ, and TNF-α secretion. Validate findings across at least two independent cell lines to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the mechanism of action of Thymopoietin II (33-36) in different immune cell subtypes?

Methodological Answer: Address contradictions by stratifying experiments by cell subtype (e.g., CD4+ vs. CD8+ T cells) and microenvironment (e.g., hypoxia vs. normoxia). Use single-cell RNA sequencing to identify subtype-specific signaling pathways (e.g., NF-κB vs. JAK-STAT). Perform meta-analyses of existing datasets to isolate confounding variables (e.g., donor age, assay protocols). Replicate conflicting studies under standardized conditions, documenting batch effects and normalization methods .

Q. What genetic or epigenetic factors influence the variability in Thymopoietin II (33-36) receptor binding affinity across populations?

Methodological Answer: Conduct genome-wide association studies (GWAS) on human cohorts to identify polymorphisms in thymic stromal lymphopoietin (TSLP) receptors. Use CRISPR-Cas9 editing in cell lines to validate candidate SNPs affecting binding kinetics. For epigenetic factors, perform bisulfite sequencing on DNA from immune cells to assess methylation patterns near receptor genes. Correlate findings with functional assays (e.g., surface plasmon resonance) to quantify affinity changes. Apply multivariate regression to isolate genetic vs. environmental contributions .

Q. How should researchers design longitudinal studies to assess the therapeutic durability of Thymopoietin II (33-36) in autoimmune disease models?

Methodological Answer: Use murine models (e.g., collagen-induced arthritis) with staggered treatment arms: acute (short-term dosing) vs. chronic (long-term dosing). Monitor disease progression via clinical scoring, histopathology, and serum autoantibody titers. Include a washout period to evaluate sustained effects. Apply mixed-effects models to account for inter-individual variability and censored data. Validate durability through adoptive transfer experiments to test immune memory .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of Thymopoietin II (33-36) in high-throughput screening assays?

Methodological Answer: Use non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For high-dimensional data (e.g., multi-cytokine profiles), apply principal component analysis (PCA) to reduce dimensionality. Correct for multiple comparisons using false discovery rate (FDR) adjustments. Validate robustness through bootstrapping or cross-validation. Document software tools (e.g., GraphPad Prism, R) and version control to ensure reproducibility .

Q. How can researchers differentiate between direct and indirect interactions of Thymopoietin II (33-36) with immune signaling pathways?

Methodological Answer: Combine genetic knockdown (siRNA/shRNA) and pharmacological inhibition of candidate pathways (e.g., PI3K/AKT). Use co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) to confirm direct protein interactions. For indirect effects, employ phosphoproteomics to map downstream signaling cascades. Validate findings using conditional knockout models or tissue-specific promoters in transgenic animals .

Q. Experimental Design & Validation

Q. What controls are essential for ensuring specificity in Thymopoietin II (33-36) functional studies?

Methodological Answer: Include:

- Negative controls : Scrambled peptide analogs, receptor-blocking antibodies.

- Positive controls : Known immune modulators (e.g., cyclosporine A).

- Technical controls : Vehicle-only treatments, sham transfections.

- Biological controls : Cells from knockout models or CRISPR-edited lines lacking the target receptor.

Use spike-in controls (e.g., synthetic peptide standards) in mass spectrometry or ELISA to quantify recovery rates .

Q. How can researchers optimize in vivo delivery methods for Thymopoietin II (33-36) to enhance bioavailability?

Methodological Answer: Test formulations: liposomal encapsulation, PEGylation, or fusion with cell-penetrating peptides (CPPs). Use pharmacokinetic (PK) studies in rodents to measure plasma half-life and tissue distribution. Compare subcutaneous, intraperitoneal, and intravenous routes. Monitor degradation via HPLC and mass spectrometry. Validate efficacy in disease models with biodistribution imaging (e.g., fluorescently labeled peptide) .

Q. Contradictory Data & Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthetic Thymopoietin II (33-36) peptides?

Methodological Answer: Standardize synthesis protocols (e.g., solid-phase Fmoc chemistry), and validate purity (>95%) via HPLC and MS. Implement quality control (QC) metrics: endotoxin levels (LAL assay), sterility testing, and amino acid analysis. Use a centralized repository for peptide aliquots to minimize storage variability. Cross-validate biological activity across multiple batches before experimental use .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Thymopoietin II (33-36)?

Methodological Answer: Reconcile discrepancies by:

- Testing in vitro conditions that mimic in vivo microenvironments (e.g., hypoxia, stromal co-cultures).

- Assessing immune cell infiltration and cytokine gradients in in vivo models.

- Using humanized mouse models to bridge species-specific differences.

Apply systems biology approaches (e.g., network pharmacology) to identify compensatory mechanisms in vivo .

Properties

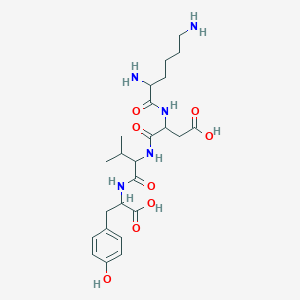

Molecular Formula |

C24H37N5O8 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37) |

InChI Key |

NOUIAHOPEGZYFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.